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Renilla luciferyl sulfate -

Renilla luciferyl sulfate

Catalog Number: EVT-1579803
CAS Number:
Molecular Formula: C26H21N3O5S
Molecular Weight: 487.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Renilla luciferyl sulfate is a heterocyclyl sulfate. It derives from a Renilla luciferin. It is a conjugate acid of a Renilla luciferyl sulfate(1-).
Overview

Renilla luciferyl sulfate is a sulfated derivative of coelenterazine, a luciferin found in marine organisms such as the sea pansy Renilla reniformis. This compound plays a crucial role in bioluminescence, functioning as a substrate for luciferase enzymes that catalyze light-emitting reactions. The luciferyl sulfate form acts as a storage compound that can be converted back to the active luciferin, facilitating bioluminescent processes in these organisms.

Source

Renilla luciferyl sulfate is primarily sourced from marine coelenterates, particularly the species Renilla reniformis and Renilla muelleri. These organisms utilize the compound in their bioluminescent systems, which are essential for various ecological functions, including predation and communication.

Classification

Renilla luciferyl sulfate is classified as a sulfated phenolic compound. It belongs to the broader category of luciferins, which are organic compounds that emit light when oxidized. The structural classification of luciferyl sulfate includes its role as a substrate for sulfotransferase enzymes that facilitate its conversion to luciferin.

Synthesis Analysis

Methods

The synthesis of Renilla luciferyl sulfate involves enzymatic processes primarily mediated by sulfotransferase enzymes. These enzymes catalyze the transfer of a sulfate group from 3'-phosphoadenosine 5'-phosphosulfate to coelenterazine, resulting in the formation of luciferyl sulfate.

Technical Details:

  • The sulfotransferase reaction typically requires 3'-phosphoadenosine 5'-phosphate as a sulfate donor.
  • Purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and characterize the synthesized compound.
Molecular Structure Analysis

Structure

Renilla luciferyl sulfate has a complex molecular structure characterized by the presence of a sulfate group attached to the coelenterazine backbone. The detailed structure includes:

  • A phenolic core
  • A sulfur atom bonded to an oxygen atom (sulfate group)
  • A series of carbon and nitrogen atoms forming the coelenterazine moiety

Data

The molecular formula for Renilla luciferyl sulfate is C₂₆H₂₀N₃O₆S, with a molecular weight of approximately 502.1 g/mol. Mass spectrometry has been used to confirm its structure, providing data on fragmentation patterns and molecular ion peaks.

Chemical Reactions Analysis

Reactions

Renilla luciferyl sulfate participates in reversible enzymatic reactions where it can be converted back to coelenterazine (luciferin) through the action of sulfotransferase enzymes. This conversion is critical for the bioluminescent reaction.

Technical Details:

  • The reaction mechanism typically involves the nucleophilic attack of coelenterazine on the activated sulfate group.
  • The reverse reaction also occurs, where coelenterazine can be sulfated back to luciferyl sulfate.
Mechanism of Action

Process

The mechanism of action for Renilla luciferyl sulfate involves its conversion into coelenterazine through enzymatic activity. When exposed to appropriate conditions (such as the presence of 3'-phosphoadenosine 5'-phosphate), the sulfotransferase catalyzes this transformation, allowing for light emission during subsequent oxidation by luciferase enzymes.

Data

Kinetic studies demonstrate that luminescence intensity is proportional to the concentration of Renilla luciferyl sulfate and the activity of the sulfotransferase enzyme, indicating its efficiency in facilitating bioluminescence.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol.
  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.

Chemical Properties

  • Reactivity: Reacts with nucleophiles in biochemical pathways.
  • Spectroscopic Characteristics: Absorption spectra show distinct peaks corresponding to electronic transitions within the molecule.

Relevant analyses include spectrophotometric studies that confirm its identity based on characteristic absorption wavelengths.

Applications

Renilla luciferyl sulfate has significant scientific applications:

  • Bioluminescence Research: Utilized as a model compound in studies investigating bioluminescent mechanisms.
  • Biotechnology: Employed in assays for detecting enzymatic activity due to its luminescent properties.
  • Environmental Monitoring: Can serve as a biosensor for assessing environmental conditions based on luminescent responses.
Historical Discovery and Early Research on Renilla Luciferyl Sulfate

Identification of Luciferyl Sulfate as a Bioluminescence Precursor in Renilla Species

The discovery of Renilla luciferyl sulfate emerged from systematic investigations into the bioluminescence mechanisms of sea pansies (Renilla reniformis) during the 1960s-1970s. Researchers initially observed that Renilla extracts contained a stable, non-luminescent compound that could be converted into a light-emitting substrate through enzymatic treatment. This latent compound was isolated and chemically characterized as a sulfate ester derivative of the native luciferin (coelenterazine), designated Renilla luciferyl sulfate (alternatively termed coelenterazine sulfate or coelenterazine 3-enol sulfate) [1] [4].

Critical evidence established luciferyl sulfate as the storage form of luciferin in Renilla tissues. Unlike free coelenterazine, which undergoes rapid autoxidation and generates unstable background luminescence, the sulfated derivative demonstrated remarkable stability in aqueous cellular environments [3] [5]. This stability proved essential for the organism's energy conservation, allowing safe storage of substantial quantities of the light-emitting substrate without wasteful decomposition. Activation occurred only when triggered by specific physiological signals, initiating the enzymatic desulfation reaction that liberated active luciferin precisely when and where bioluminescence was required [1] [8].

Table 1: Key Early Studies on Renilla Luciferyl Sulfate Identification

YearStudy FocusMajor FindingSignificance
1966Luciferin IsolationPartial structure of Renilla luciferin determinedFoundation for recognizing sulfated derivative
1970Precursor ConversionIdentification of luciferyl sulfate and sulfotransferase activityEstablished enzymatic activation pathway
1972Structural ConfirmationDefinitive localization of sulfate at the 3-enol positionConfirmed molecular structure of stored luciferin
1977Native Luciferin StructureValidation of coelenterazine as light-emitting moleculeContextualized luciferyl sulfate as pro-luciferin

Pioneering Studies on Sulfotransferase-Mediated Activation (1970s–1980s)

The enzymatic machinery responsible for activating luciferyl sulfate was elucidated primarily through the work of Cormier and colleagues. In 1970, they identified and partially purified a novel enzyme, luciferin sulfokinase (coelenterazine sulfotransferase), from Renilla reniformis [1]. This enzyme catalyzed a reversible sulfuryl group transfer, playing a dual role in the bioluminescence system:

  • Desulfation for Light Production: Transferring the sulfate group from luciferyl sulfate to the acceptor molecule 3'-phosphoadenosine-5'-phosphate (PAP), yielding active luciferin (coelenterazine) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
  • Sulfation for Storage: Reversibly converting free luciferin back into stable luciferyl sulfate using PAPS as the sulfate donor [1] [3] [5].

This reaction represented a critical biochemical control point:Luciferyl Sulfate + PAP ⇌ Coelenterazine + PAPS

The equilibrium of this reaction dictated whether the system primed for light emission (towards coelenterazine production) or substrate storage (towards luciferyl sulfate formation). The sulfotransferase exhibited high specificity for both its luciferin substrate and the nucleotide cofactor PAP. Kinetic studies revealed the reaction was optimal at slightly alkaline pH (7.5-8.5), consistent with the intracellular environment of Renilla photocytes [3]. The enzyme's molecular weight was estimated at approximately 42 kDa via gel filtration chromatography [3] [5], though rigorous purification from native tissue proved challenging due to low abundance.

The physiological significance of this enzymatic step extended beyond substrate activation. Researchers quickly recognized the sulfotransferase reaction as a highly sensitive bioluminescent assay for PAP detection (the "Stanley/Anderson assay"), capable of measuring picomole quantities. This application underscored the enzyme's catalytic efficiency and specificity [3] [5]. However, reliance on enzyme purified from scarce Renilla tissue limited the assay's widespread adoption for decades, until the eventual molecular cloning of the sulfotransferase gene [5].

Early Hypotheses on Sulfate Group Localization and Functional Role

Determining the precise chemical attachment site of the sulfate group within luciferyl sulfate was crucial for understanding its stability and activation mechanism. Through a combination of acid hydrolysis studies, spectroscopic analysis (NMR, IR), and comparative chemistry with known compounds, researchers focused on the enolized C-3 phenol group of the imidazopyrazinone core as the sulfate esterification site [4] [8]. Key evidence included:

  • Acid Lability: Luciferyl sulfate readily released free sulfate ions under mild acidic conditions (e.g., 0.1 N HCl) concomitant with its quantitative conversion back to active coelenterazine luciferin. This behavior was characteristic of phenolic sulfate esters rather than aliphatic or sugar-linked sulfates [4] [8].
  • Enzymatic Specificity: The strict requirement of sulfotransferase for the enolized form of coelenterazine derivatives supported the involvement of the C-3 oxygen in the ester bond [3] [5].
  • Comparative Biochemistry: Structural parallels were drawn with the sulfated luciferin (Cypridina luciferyl sulfate) identified in the ostracod Cypridina (Vargula) hilgendorfii, where the sulfate was also definitively linked to the C-3 enol [8].

Table 2: Comparative Properties of Sulfated Marine Luciferins

PropertyRenilla Luciferyl Sulfate (Coelenterazine 3-enol sulfate)Cypridina Luciferyl SulfateWatasenia Coelenterazine Disulfate
Source OrganismSea pansy (Renilla spp.)Sea-firefly (Vargula hilgendorfii)Firefly squid (Watasenia scintillans)
Core LuciferinCoelenterazineCypridina LuciferinCoelenterazine
Sulfation SitesC-3 enol phenolC-3 enol phenolC-2 phenol and C-6' phenol (benzyl)
Acid LabilityHigh (converts to luciferin in mild acid)HighModerate
Primary Postulated RoleIntracellular luciferin storageIntracellular luciferin storageLuciferin for direct oxidation
Key Identification Ref [4] [8] [8]

The functional hypotheses arising from this localization centered on two key roles:

  • Stabilization: Sulfate esterification effectively masked the highly reactive enolized phenol adjacent to the crucial cyclic imidazopyrazinone moiety. This structural modification dramatically reduced the rate of non-enzymatic oxidation (autoluminescence), preventing futile energy dissipation and allowing safe accumulation within photocytes [1] [4] [8].
  • Solubility and Compartmentalization: The charged sulfate group enhanced the water solubility of the otherwise relatively hydrophobic luciferin molecule. This likely facilitated its dissolved storage within specific cellular compartments and its transport between synthesis, storage, and light-producing sites [3] [8].
  • Metabolic Regulation: The reversible sulfotransferase reaction provided a biochemical switch, linking luciferin availability to the cellular concentrations of PAP and PAPS. This potentially integrated bioluminescence control with broader cellular energy metabolism and sulfate assimilation pathways [3] [5].

Table 3: Early Functional Hypotheses for the Sulfate Group in Renilla Luciferyl Sulfate

Hypothesized RoleMechanistic BasisSupporting Evidence
Chemical StabilizationBlocks spontaneous oxidation at reactive C-3 positionReduced autoluminescence rates in luciferyl sulfate vs free luciferin [1] [4]
Storage Pool FormationEnables safe accumulation of high luciferin concentrationsHigh levels of sulfate conjugate found in non-luminescent tissues [3] [8]
Regulated ActivationDesulfation enzymatically controlled by sulfotransferase/PAPLight emission triggered by PAP addition in vitro; enzyme kinetics [1] [3]
Solubility ModifierCharged sulfate improves aqueous solubilityFacile extraction into aqueous buffers; chromatographic behavior [4] [8]

These early structural and functional insights laid the essential groundwork for subsequent molecular biological investigations. The confirmation of the C-3 enol sulfate structure guided later synthetic efforts to produce authentic luciferyl sulfate analogs [3] [10]. Furthermore, understanding its role as a stabilized storage precursor was fundamental for interpreting the dynamics of Renilla bioluminescence in vivo and for developing applications utilizing the sulfotransferase enzyme [5]. The discovery also prompted broader comparative studies, revealing sulfate conjugation as a recurring strategy for luciferin storage in diverse marine bioluminescent organisms like Cypridina [8].

Properties

Product Name

Renilla luciferyl sulfate

IUPAC Name

[2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-yl] hydrogen sulfate

Molecular Formula

C26H21N3O5S

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C26H21N3O5S/c30-21-13-11-20(12-14-21)24-17-29-25(22(27-24)15-18-7-3-1-4-8-18)28-23(26(29)34-35(31,32)33)16-19-9-5-2-6-10-19/h1-14,17,30H,15-16H2,(H,31,32,33)

InChI Key

FWTNBXHOBWPZGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=C(C=C5)O)OS(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=C(C=C5)O)OS(=O)(=O)O

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